Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

This 4-chloro regioisomer is structurally distinct from common 2-chloroquinoline-3-carboxylate analogs, offering unique SNAr reactivity for C4-diversification in kinase (CK2) and topoisomerase inhibitor libraries. The tricyclic benzo[h]quinoline scaffold provides extended π-surface for DNA intercalation and target engagement. With a calculated LogP of 4.36—approximately 2.3 log units higher than bicyclic quinoline-3-carboxylate esters—this building block enhances membrane permeability and blood–brain barrier penetration for CNS lead optimization. Ensure regioisomeric authenticity in your SAR campaigns.

Molecular Formula C16H12ClNO2
Molecular Weight 285.73
CAS No. 37041-30-8
Cat. No. B2576838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chlorobenzo[h]quinoline-3-carboxylate
CAS37041-30-8
Molecular FormulaC16H12ClNO2
Molecular Weight285.73
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=C1Cl)C=CC3=CC=CC=C32
InChIInChI=1S/C16H12ClNO2/c1-2-20-16(19)13-9-18-15-11-6-4-3-5-10(11)7-8-12(15)14(13)17/h3-9H,2H2,1H3
InChIKeyOUVDIUPLVZVEEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate (CAS 37041-30-8): Core Structural and Physicochemical Attributes for Research Procurement


Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate (CAS 37041-30-8) is a tricyclic heteroaromatic compound belonging to the benzo[h]quinoline-3-carboxylate ester class, with the molecular formula C16H12ClNO2 and a molecular weight of 285.73 g/mol [1]. The compound features a fully aromatic benzo[h]quinoline core—an angularly fused naphthalene–pyridine system—substituted with a chlorine atom at the 4-position and an ethyl ester at the 3-carboxylate position . This specific regioisomeric arrangement (4-chloro, 3-ethyl ester on the benzo[h]quinoline scaffold) distinguishes it from the more common 2-chloroquinoline-3-carboxylate analogs and from the simpler bicyclic quinoline-3-carboxylate series, imparting distinct electronic and steric properties relevant to structure–activity relationship (SAR) studies and synthetic derivatization campaigns [2].

Why Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate Cannot Be Replaced by Simpler Quinoline-3-carboxylate Analogs


Simpler quinoline-3-carboxylate esters (e.g., ethyl 4-chloroquinoline-3-carboxylate, CAS 13720-94-0, or ethyl 2-chloroquinoline-3-carboxylate, CAS 16498-86-5) share the 3-carboxylate ester motif but lack the extended π-surface of the additional fused benzene ring [1]. The benzo[h]quinoline scaffold increases the calculated LogP by approximately 2.3 log units relative to methyl quinoline-3-carboxylate (LogP 2.02 for methyl quinoline-3-carboxylate versus 4.36 for the title compound), profoundly altering lipophilicity-driven properties such as membrane permeability, protein binding, and pharmacokinetic distribution [2][3]. Furthermore, the 4-chloro substituent on the benzo[h]quinoline core provides a distinct synthetic handle for nucleophilic aromatic substitution (SNAr) reactions that is electronically and sterically differentiated from the 2-chloro position in simpler quinoline analogs, making direct substitution of these compounds in multi-step synthetic routes or SAR campaigns unreliable without re-optimization .

Quantitative Differentiation Evidence for Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate Against Closest Analogs


Tricyclic Benzo[h]quinoline Scaffold vs. Bicyclic Quinoline: LogP Differential as a Surrogate for Membrane Partitioning and Protein Binding

The replacement of the bicyclic quinoline core with the tricyclic benzo[h]quinoline scaffold in the title compound results in a dramatic increase in calculated partition coefficient (LogP). The target compound (ethyl 4-chlorobenzo[h]quinoline-3-carboxylate) exhibits a LogP of 4.36 [1], compared to a LogP of 2.02 for methyl quinoline-3-carboxylate, a representative simple quinoline-3-carboxylate ester [2]. This difference of ΔLogP ≈ 2.34 corresponds to an approximately 220-fold increase in the octanol–water partition coefficient, indicating substantially greater lipophilicity that directly impacts membrane permeability, plasma protein binding, and tissue distribution profiles. The difference is attributable to the additional fused benzene ring (benzo-annulation) plus the 4-chloro substituent, as the parent benzo[h]quinoline core alone has a LogP of approximately 3.3–3.4 .

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Fractional Polar Surface Area Differentiation from Simpler Quinoline-3-carboxylate Esters

The title compound (MW = 285.73 g/mol) carries a substantially higher molecular weight than ethyl 4-chloroquinoline-3-carboxylate (MW = 235.67 g/mol, CAS 13720-94-0) or ethyl 2-chloroquinoline-3-carboxylate (MW = 235.67 g/mol, CAS 16498-86-5), a difference of approximately 50 g/mol solely attributable to the additional fused benzene ring [1]. This mass increase is accompanied by a reduction in the fractional polar surface area, as the extended hydrocarbon framework dilutes the contribution of the nitrogen atom and ester group. While direct experimental topological polar surface area (tPSA) values are not available for the title compound, the benzo[h]quinoline core has a tPSA of approximately 12.89 Ų compared to 39.19 Ų for methyl quinoline-3-carboxylate [2], indicating that the tricyclic scaffold markedly reduces hydrogen-bonding capacity relative to molecular size, a parameter directly relevant to blood–brain barrier penetration predictions and oral bioavailability estimates.

Molecular weight Polar surface area Drug-likeness

4-Chloro Substituent as a Regiospecific Synthetic Handle: Differentiation from 2-Chloroquinoline-3-carboxylate Isomers

The 4-chloro group on the benzo[h]quinoline-3-carboxylate scaffold is positioned adjacent to the electron-withdrawing ester group at position 3, activating it toward nucleophilic aromatic substitution (SNAr) reactions. This regiochemistry is fundamentally different from the 2-chloroquinoline-3-carboxylate system (where the chlorine is at the 2-position, adjacent to the ring nitrogen). In the benzo[h]quinoline system, the 4-chloro position benefits from activation by both the ester group and the extended conjugation of the naphthalene moiety, yielding distinct reactivity patterns . Published work on related ethyl 4-chloroquinoline-3-carboxylates demonstrates that the 4-chloro substituent readily undergoes substitution with hydrazines to form pyrazolo[4,3-c]quinolines, whereas 2-chloro analogs require different conditions and afford different regioisomeric products [1]. The 4-chloro-3-carboxylate arrangement in the benzo[h]quinoline series has been exploited in the synthesis of topoisomerase inhibitor candidates, where the chlorine serves as a leaving group for introducing amine, thiol, or alkoxy substituents at the 4-position [2].

Nucleophilic aromatic substitution Synthetic intermediate Derivatization

Benzo[h]quinoline-3-carboxylate Scaffold in CK2 Kinase Inhibition: Context from the 4-Oxo Analog and Implications for the 4-Chloro Derivative

The 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid (CAS 51726-83-1, also known as NSC 210902) has been characterized as a potent ATP-competitive inhibitor of human protein kinase CK2, with an IC50 of 0.15–1 μM (150–1000 nM) and a Ki of 0.28 μM [1][2]. This establishes the benzo[h]quinoline-3-carboxylate scaffold as a validated pharmacophore for CK2 inhibition. The title compound, ethyl 4-chlorobenzo[h]quinoline-3-carboxylate, differs from the 4-oxo analog in two critical respects: (i) the 4-chloro substituent replaces the 4-oxo group, converting the hydrogen-bond-accepting carbonyl into a halogen capable of halogen bonding or hydrophobic interactions; and (ii) the ethyl ester replaces the free carboxylic acid, altering both hydrogen-bonding capacity and charge state at physiological pH [3]. While no direct CK2 inhibition data are available for the title compound, the scaffold precedent indicates that the 4-chloro-3-ester benzo[h]quinoline represents a distinct chemotype within the CK2 inhibitor space, offering a non-acidic, ester-protected entry point for further derivatization or pro-drug strategies.

CK2 kinase inhibition ATP-competitive inhibitor Anticancer target

High-Value Application Scenarios for Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 4-Substituted Benzo[h]quinoline-3-carboxylate Libraries via SNAr Chemistry

The 4-chloro substituent activated by the adjacent 3-ethyl ester enables efficient nucleophilic aromatic substitution with amines, hydrazines, thiols, and alkoxides to generate diverse C4-substituted benzo[h]quinoline-3-carboxylate libraries. This synthetic route is supported by published methods using ethyl 4-chloroquinoline-3-carboxylates for the construction of pyrazolo[4,3-c]quinolines and benzo[h]-1,6-naphthyridines [1]. The tricyclic scaffold provides an extended aromatic surface for potential π–π stacking with protein targets or DNA, differentiating the resulting compound library from simpler quinoline-based collections [2]. Researchers pursuing kinase inhibitor programs (particularly CK2) or topoisomerase inhibitor discovery should prioritize this building block over 2-chloroquinoline-3-carboxylate analogs, as the 4-chloro regiochemistry yields products inaccessible from the 2-chloro isomer [3].

Physicochemical Property Optimization: Tuning Lipophilicity in Lead Optimization Campaigns

With a calculated LogP of 4.36—approximately 2.3 log units higher than simple quinoline-3-carboxylate esters—this compound serves as a strategic tool for increasing lipophilicity in lead series where enhanced membrane permeability or blood–brain barrier penetration is desired [1]. The measured boiling point (424.3 °C at 760 mmHg) and flash point (210.4 °C) further indicate thermal stability suitable for standard organic synthesis and purification protocols [2]. In CNS-targeted programs where the tricyclic aromatic framework may facilitate passive diffusion across the blood–brain barrier, this compound offers a significant lipophilicity advantage over bicyclic quinoline alternatives [3].

Topoisomerase Inhibitor Research: Benzo[h]quinoline Scaffold as a DNA-Intercalating Pharmacophore

The benzo[h]quinoline scaffold has been explicitly explored as a core structure for topoisomerase inhibitors, with synthetic routes established from both 2-chloro- and 4-chlorobenzo[h]quinoline-3-carbaldehyde precursors [1]. The title compound, bearing the 4-chloro-3-ethyl ester substitution pattern, provides a direct entry point for further functionalization toward topoisomerase-targeting agents. The extended planar aromatic system of the benzo[h]quinoline core (compared to simple quinolines) enhances DNA intercalation potential, a mechanism supported by studies on arylated benzo[h]quinolines that induce oxidative stress-mediated DNA damage in cancer cell lines [2]. Procurement of this specific regioisomer is justified when the research objective involves systematic exploration of how the chlorine position (C4 vs. C2) and scaffold size (tricyclic vs. bicyclic) influence topoisomerase inhibitory potency and selectivity [3].

Antibacterial SAR Studies: Gram-Positive and Gram-Negative Activity Profiling of Quinoline-3-carboxylate Derivatives

Quinoline-3-carboxylate esters have demonstrated moderate antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Vibrio cholerae, Escherichia coli) organisms in published screening studies [1]. Although direct MIC data for the title compound are not available from primary peer-reviewed sources, the class precedent indicates that the benzo[h]quinoline-3-carboxylate scaffold warrants investigation as an antibacterial chemotype. The 4-chloro-3-ethyl ester substitution may confer distinct antibacterial potency compared to 2-chloro isomers or non-chlorinated analogs, as the chlorine atom can participate in halogen bonding with bacterial enzyme targets. This compound is appropriate for inclusion in phenotypic antibacterial screening panels where the goal is to compare the activity landscape of tricyclic versus bicyclic quinoline-3-carboxylate derivatives [2].

Quote Request

Request a Quote for Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.